Benzoic acid, 5-[(cyclohexylcarbonyl)amino]-2-hydroxy-
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Overview
Description
Benzoic acid, 5-[(cyclohexylcarbonyl)amino]-2-hydroxy- is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of a benzoic acid core substituted with a cyclohexylcarbonylamino group and a hydroxyl group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-[(cyclohexylcarbonyl)amino]-2-hydroxy- typically involves the reaction of benzoic acid derivatives with cyclohexyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product. The reaction mixture is then stirred for several hours, followed by purification using column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 5-[(cyclohexylcarbonyl)amino]-2-hydroxy- can be scaled up by using larger reaction vessels and optimizing the reaction conditions to achieve higher yields. The use of automated systems for temperature control, mixing, and purification can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the industrial production methods.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-[(cyclohexylcarbonyl)amino]-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.
Reduction: The carbonyl group in the cyclohexylcarbonylamino moiety can be reduced to form an alcohol derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions typically require the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
Scientific Research Applications
Benzoic acid, 5-[(cyclohexylcarbonyl)amino]-2-hydroxy- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings.
Mechanism of Action
The mechanism of action of benzoic acid, 5-[(cyclohexylcarbonyl)amino]-2-hydroxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler aromatic carboxylic acid with a wide range of applications in food preservation and pharmaceuticals.
Salicylic acid: An aromatic carboxylic acid with a hydroxyl group, known for its use in skincare products and as an anti-inflammatory agent.
Cyclohexanecarboxylic acid: A cyclohexane derivative with a carboxyl group, used in the synthesis of various organic compounds.
Uniqueness
Benzoic acid, 5-[(cyclohexylcarbonyl)amino]-2-hydroxy- is unique due to the presence of both a cyclohexylcarbonylamino group and a hydroxyl group on the benzoic acid core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
339202-39-0 |
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Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
5-(cyclohexanecarbonylamino)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H17NO4/c16-12-7-6-10(8-11(12)14(18)19)15-13(17)9-4-2-1-3-5-9/h6-9,16H,1-5H2,(H,15,17)(H,18,19) |
InChI Key |
UXDNLNRHRJGTOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC(=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
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